molecular formula C26H27N3O2 B6058439 N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Cat. No. B6058439
M. Wt: 413.5 g/mol
InChI Key: VBKWMEIJSRCQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, commonly known as BMS-986177, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers. This compound belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

The mechanism of action of BMS-986177 involves the inhibition of specific tyrosine kinases, including c-Met and Axl. These enzymes are known to be involved in the growth and spread of cancer cells, and their inhibition by BMS-986177 leads to decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986177 is its specificity for c-Met and Axl tyrosine kinases, which makes it a promising candidate for the treatment of cancers that are driven by these enzymes. However, one limitation of this compound is its relatively low potency compared to other tyrosine kinase inhibitors, which may limit its efficacy in certain types of cancers.

Future Directions

For research on BMS-986177 include the evaluation of its efficacy in clinical trials for the treatment of various types of cancers. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound inhibits c-Met and Axl tyrosine kinases, as well as to identify potential biomarkers that could be used to predict patient response to treatment with BMS-986177. Finally, the development of more potent analogs of BMS-986177 could lead to improved efficacy in the treatment of cancer.

Synthesis Methods

The synthesis of BMS-986177 involves a multi-step process that includes the use of various reagents and catalysts. The exact details of the synthesis method are proprietary and have not been disclosed by the manufacturer.

Scientific Research Applications

BMS-986177 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

4-phenyl-N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25(16-20-6-4-14-27-17-20)29-15-5-7-21(19-29)18-28-26(31)24-12-10-23(11-13-24)22-8-2-1-3-9-22/h1-4,6,8-14,17,21H,5,7,15-16,18-19H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKWMEIJSRCQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

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